molecular formula C24H20FN3O4 B11320081 2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methylphenyl)acetamide

2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methylphenyl)acetamide

Cat. No.: B11320081
M. Wt: 433.4 g/mol
InChI Key: ZMEPPYIISNMVBN-UHFFFAOYSA-N
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Description

2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a fluorophenol with a suitable leaving group.

    Coupling with the phenoxyacetamide: The final step involves coupling the oxadiazole intermediate with phenoxyacetamide under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide group.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized aromatic compounds.

    Reduction: Products may include reduced forms of the oxadiazole or amide groups.

    Substitution: Products will depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the oxadiazole ring and fluorophenoxy group suggests it could have interesting pharmacological activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methylphenyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The oxadiazole ring and fluorophenoxy group could play key roles in binding to molecular targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methylphenyl)acetamide
  • 2-(2-{5-[(2-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methylphenyl)acetamide is unique due to the presence of the fluorophenoxy group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and altering binding affinity to biological targets.

Properties

Molecular Formula

C24H20FN3O4

Molecular Weight

433.4 g/mol

IUPAC Name

2-[2-[5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C24H20FN3O4/c1-16-10-12-17(13-11-16)26-22(29)14-30-20-8-4-2-6-18(20)24-27-23(32-28-24)15-31-21-9-5-3-7-19(21)25/h2-13H,14-15H2,1H3,(H,26,29)

InChI Key

ZMEPPYIISNMVBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)COC4=CC=CC=C4F

Origin of Product

United States

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